molecular formula C12H9F3N2O B7906231 1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one

1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one

Cat. No.: B7906231
M. Wt: 254.21 g/mol
InChI Key: IPDIKOYQWPJHQH-UHFFFAOYSA-N
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Description

1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a cyclopropyl group at the 3-position and a trifluoroethanone moiety at the 1-position. The cyclopropyl group may enhance metabolic stability and lipophilicity, while the electron-withdrawing trifluoroethanone group could influence reactivity and binding interactions.

Properties

IUPAC Name

1-(3-cyclopropylimidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10(18)9-8-3-1-2-6-17(8)11(16-9)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDIKOYQWPJHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C3N2C=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its trifluoromethyl ketone group is known to enhance its binding affinity to target proteins, leading to increased potency and selectivity .

Comparison with Similar Compounds

Structural and Functional Implications

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituent Functional Impact
Target Compound Imidazo[1,5-a]pyridine Cyclopropyl, CF₃CO Enhanced lipophilicity, electrophilicity
Patent Compound () Imidazo-pyrrolo-pyrazine CF₃CH₂SO₂ Improved solubility, potential bioactivity
Compound 4d () Dihydropyran CF₃CO High synthetic yield, non-aromatic core

Research Findings and Trends

  • Trifluorinated groups are widely utilized for their metabolic stability and electronic effects. The target compound’s trifluoroethanone group may offer advantages in drug design over bulkier sulfonyl groups seen in patent compounds .
  • Heterocyclic cores influence bioactivity: Imidazo[1,5-a]pyridine derivatives are explored for kinase inhibition, while fused systems in patent compounds may target niche enzymatic pockets .
  • Synthetic strategies for trifluoroethanone derivatives (e.g., ) highlight scalable methods, though the target compound’s cyclopropyl-imidazo[1,5-a]pyridine synthesis remains unaddressed in the provided evidence .

Biological Activity

1-{3-Cyclopropylimidazo[1,5-a]pyridin-1-yl}-2,2,2-trifluoroethan-1-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines an imidazo[1,5-a]pyridine ring with a cyclopropyl group and a trifluoroethanone moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Chemical Structure and Properties

The chemical formula of the compound is C11H10F3N2C_{11}H_{10}F_3N_2, with a molecular weight of approximately 232.21 g/mol. The presence of the trifluoromethyl group contributes to its unique chemical properties, enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing imidazo[1,5-a]pyridine structures exhibit various biological activities, including:

  • Antitumor Effects : In vitro studies have shown that derivatives of imidazo[1,5-a]pyridine can inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest activity against bacterial strains and fungi.
  • Neurological Effects : Potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.

The mechanism of action for this compound involves its ability to bind to specific molecular targets such as enzymes or receptors. The binding affinity is influenced by the structural features of the compound, particularly the nitrogen atoms in the imidazopyridine ring which may act as hydrogen bond acceptors.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various imidazo[1,5-a]pyridine derivatives against different cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 µM.

Antimicrobial Studies

In another research effort, the compound was tested against several pathogenic bacteria. The results showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Neurological Applications

A recent investigation explored the neuroprotective effects of imidazo[1,5-a]pyridine derivatives in models of neurodegenerative diseases. The study suggested that the compound could modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is essential to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-Cyclopropylimidazo[1,5-a]pyridineStructureLacks trifluoromethyl group
4-Trifluoromethylimidazo[1,5-a]pyridineStructureDifferent substitution pattern
1-(Cyclopropyl)-2-(trifluoromethyl)benzeneStructureNo heterocyclic structure

The distinct combination of both heterocyclic and trifluoromethyl functionalities in this compound may confer unique biological properties compared to its analogs.

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